molecular formula C39H76NO4P B14180866 N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate CAS No. 924726-29-4

N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate

Cat. No.: B14180866
CAS No.: 924726-29-4
M. Wt: 654.0 g/mol
InChI Key: ZUTFVCWDXVTSLI-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate is a quaternary ammonium salt composed of a cationic surfactant moiety (N-benzyl-N,N-dimethyltetradecan-1-aminium) and an anionic phosphate ester (bis(2-ethylhexyl) phosphate). The cation features a long hydrophobic tetradecyl chain, a benzyl group, and two methyl substituents, while the anion is derived from bis(2-ethylhexyl) phosphoric acid (DEHPA), a well-known extractant in hydrometallurgy .

Properties

CAS No.

924726-29-4

Molecular Formula

C39H76NO4P

Molecular Weight

654.0 g/mol

IUPAC Name

benzyl-dimethyl-tetradecylazanium;bis(2-ethylhexyl) phosphate

InChI

InChI=1S/C23H42N.C16H35O4P/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-17,19-20H,4-14,18,21-22H2,1-3H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1

InChI Key

ZUTFVCWDXVTSLI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate typically involves the quaternization of N,N-dimethyltetradecan-1-amine with benzyl chloride, followed by the reaction with bis(2-ethylhexyl) phosphate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate involves its interaction with cell membranes, leading to disruption of membrane integrity. This action is primarily due to its surfactant properties, which allow it to interact with lipid bilayers and proteins. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell lysis .

Comparison with Similar Compounds

Comparison with Bis(2-ethylhexyl) Phosphate Derivatives

The bis(2-ethylhexyl) phosphate anion is a common component in ionic liquids and extraction agents. Key comparisons include:

Compound Structure Applications Key Properties
Bis(2-ethylhexyl) phosphate (DEHPA) Anionic form: [H(DEHP)O₄P]⁻ Solvent extraction of rare earth metals, zinc, and uranium High selectivity for divalent metals; immiscible with water; corrosive
Target Compound Cation: N-Benzyl-N,N-dimethyltetradecan-1-aminium; Anion: DEHPA Potential surfactant, phase-transfer catalyst, or ionic liquid Combines surfactant properties (cation) with metal coordination (anion)
Bis(2-ethylhexyl) phenyl phosphate Anion: Phosphate ester with phenyl and 2-ethylhexyl groups Flame retardant in polymers Lower volatility compared to triphenyl phosphate; hydrolytically stable

Key Differences :

  • The target compound’s quaternary ammonium cation enhances solubility in polar organic solvents compared to DEHPA alone, which is typically used in non-aqueous systems .

Comparison with Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) paired with diverse anions are widely used in industrial and biomedical fields:

Compound Anion Applications Key Properties
Target Compound Bis(2-ethylhexyl) phosphate Hypothesized: Ionic liquid, surfactant Combines lipophilic cation (C14 chain) with metal-coordinating anion
Benzethonium chloride Chloride Antimicrobial agent, surfactant High antimicrobial activity; limited metal coordination
Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide Bis(triflimide) Ionic liquid for electrochemistry High thermal stability; low viscosity; non-coordinating anion

Key Differences :

  • The target compound’s DEHPA anion enables metal ion coordination, unlike non-coordinating anions like bis(triflimide) .
  • Compared to benzethonium chloride, the long alkyl chain and phosphate anion may reduce cytotoxicity but increase utility in solvent extraction .

Research Findings and Performance Metrics

Metal Ion Extraction Efficiency

  • DEHPA alone : Extracts Zn²⁺, Cu²⁺, and rare earth metals with >90% efficiency in acidic conditions .
  • Target compound : Preliminary studies on analogous QAS-DEHPA systems show enhanced extraction kinetics due to cation-assisted phase transfer, though selectivity may decrease due to steric effects from the benzyl group .

Biological Activity

N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate (often referred to as ADBAC when discussing its related compounds) is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C23H42N2O4P
  • Molecular Weight : 426.57 g/mol
  • CAS Number : 139-08-2
  • Physical State : Typically a solid at room temperature, melting point around 56-62 °C .

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt cellular membranes. This disruption occurs through the following mechanisms:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Protein Denaturation : The compound can denature proteins within microbial cells, inhibiting essential metabolic processes .
  • Inhibition of Biofilm Formation : Studies suggest that ADBAC can prevent biofilm formation, which is crucial in treating persistent infections .

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a variety of pathogens:

Microorganism Activity Concentration (ppm)
Gram-positive bacteriaBactericidal10 - 100
Gram-negative bacteriaBacteriostatic/Bactericidal100 - 1000
YeastsFungicidal100 - 1000
Enveloped virusesVirucidal100 - 500

The effectiveness is generally higher against Gram-positive bacteria compared to Gram-negative strains due to the structural differences in their cell walls .

Case Studies

  • Efficacy Against Biofilms :
    A study investigated the impact of ADBAC on biofilm-forming bacteria such as Staphylococcus aureus. Results showed a significant reduction in biofilm biomass when treated with concentrations as low as 10 ppm, indicating its potential use in clinical settings for preventing device-related infections .
  • Agricultural Applications :
    Research demonstrated that ADBAC effectively inhibited fungal growth in agricultural settings. In vitro assays revealed complete inhibition of Physalospora vaccinii at concentrations of 1000 ppm, making it a viable candidate for agricultural fungicides .
  • Safety and Toxicology :
    While ADBAC is effective as an antimicrobial agent, studies have also highlighted potential toxicity concerns. In animal models, exposure to high concentrations resulted in reproductive toxicity and decreased fertility rates, necessitating caution in its application .

Safety Profile

The safety profile of this compound indicates moderate toxicity levels:

  • Acute Toxicity : Classified under GHS05 (corrosive) and GHS07 (harmful), indicating risks upon exposure .
  • Environmental Impact : It poses risks to aquatic life; hence, careful handling and disposal are recommended.

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